2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-[(2,6-difluorophenyl)methyl]acetamide
Description
The compound 2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-[(2,6-difluorophenyl)methyl]acetamide features a hybrid structure combining an imidazolidinone core substituted with a 3-chlorophenyl group and an acetamide side chain linked to a 2,6-difluorobenzyl moiety. Key structural elements include:
- Imidazolidinone core: Known for metabolic stability and hydrogen-bonding capacity.
- 3-Chlorophenyl group: A common pharmacophore in bioactive molecules, often enhancing lipophilicity and target binding.
- 2,6-Difluorobenzyl moiety: Fluorine atoms improve bioavailability and modulate electronic properties.
Properties
IUPAC Name |
2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-[(2,6-difluorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClF2N3O2/c19-12-3-1-4-13(9-12)24-8-7-23(18(24)26)11-17(25)22-10-14-15(20)5-2-6-16(14)21/h1-6,9H,7-8,10-11H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQKGPOHXJZPRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)NCC2=C(C=CC=C2F)F)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClF2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-[(2,6-difluorophenyl)methyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:
Formation of the oxoimidazolidinyl group: This step often involves the reaction of a chlorophenyl derivative with an appropriate reagent to form the oxoimidazolidinyl intermediate.
Introduction of the difluorophenylmethyl group: This step involves the reaction of the oxoimidazolidinyl intermediate with a difluorophenylmethyl reagent under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-[(2,6-difluorophenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-[(2,6-difluorophenyl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-[(2,6-difluorophenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological pathways. This interaction can result in various effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following compounds share partial structural homology with the target molecule, enabling comparative analysis:
Table 1: Key Structural Analogs and Their Properties
Key Structural and Functional Differences
Core Heterocycle Variations: The target compound’s imidazolidinone core distinguishes it from analogs with thiazole (e.g., ), benzothiazole (), or pyrazolone () cores. Imidazolidinones are less common in the evidence but are associated with enhanced metabolic stability compared to thiazolidinediones ().
Substituent Effects: The 2,6-difluorobenzyl group in the target molecule contrasts with simpler alkyl or aryl substituents in analogs. Fluorination often enhances membrane permeability and resistance to oxidative metabolism, as seen in agrochemicals like alachlor (). The 3-chlorophenyl group is shared with compounds like the thiazolidinedione derivatives in , which exhibit anti-inflammatory activity (iNOS inhibition). This suggests the target compound may similarly modulate inflammatory pathways.
Biological Activity: Thiazolidinedione analogs in inhibit iNOS with IC₅₀ values of 8.66–45.6 µM, while aspirin (IC₅₀ = 3.0 mM) is far less potent. The target compound’s imidazolidinone core and fluorinated side chain may improve potency or selectivity.
Synthetic Routes :
- Analogs in were synthesized via carbodiimide-mediated coupling of arylacetic acids with amines, a method likely applicable to the target compound. For example:
- Step 1 : React 3-(3-chlorophenyl)-2-oxoimidazolidine-1-acetic acid with (2,6-difluorophenyl)methylamine.
- Step 2: Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and triethylamine in dichloromethane .
Crystallographic and Conformational Insights
- Torsional Angles : In 2-(2,6-dichlorophenyl)-N-(thiazol-2-yl)acetamide, the dichlorophenyl and thiazole rings form a dihedral angle of 79.7°, influencing packing via N–H⋯N hydrogen bonds . The target compound’s 2,6-difluorobenzyl group may adopt a similar twisted conformation, affecting solubility and crystal stability.
- Hydrogen Bonding: Analogs like exhibit intermolecular N–H⋯O/N bonds forming 1D chains or dimers.
Biological Activity
2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-[(2,6-difluorophenyl)methyl]acetamide is a synthetic compound belonging to the class of imidazolidinone derivatives. Its unique chemical structure, featuring an imidazolidinone ring and various aromatic substituents, suggests potential biological activity that warrants detailed investigation.
The compound has the following chemical properties:
- Molecular Formula: C19H20ClN3O2
- Molecular Weight: 357.8 g/mol
- Appearance: White to off-white powder
- Solubility: Insoluble in water; soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF)
- Melting Point: 214-216°C
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The imidazolidinone moiety can undergo nucleophilic substitutions, which may lead to the formation of derivatives with altered biological activities. Research indicates that compounds with similar structures often exhibit enzyme inhibition properties, particularly against inflammatory mediators and microbial pathogens.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of imidazolidinone derivatives. For instance, compounds structurally related to this compound have shown efficacy against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
These findings suggest that the compound may possess broad-spectrum antimicrobial activity.
Anti-inflammatory Effects
Research has indicated that similar compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests a potential application in treating inflammatory conditions.
Study 1: Antimicrobial Screening
A study published in the Journal of Medicinal Chemistry evaluated a series of imidazolidinone derivatives for their antimicrobial properties. The results indicated that compounds with chlorophenyl substitutions exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
Study 2: Anti-inflammatory Activity
In a study assessing anti-inflammatory effects, researchers tested various imidazolidinone derivatives in vitro. The compound demonstrated a reduction in nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
